molecular formula C19H20Cl2N4O3 B12170133 4-(3,4-dichlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(3,4-dichlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B12170133
M. Wt: 423.3 g/mol
InChI Key: UARJRPLTHPPBQM-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a dichlorophenyl group and a hydroxyphenylamino group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dichlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H20Cl2N4O3

Molecular Weight

423.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-[2-(4-hydroxyanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H20Cl2N4O3/c20-16-6-3-14(11-17(16)21)24-7-9-25(10-8-24)19(28)22-12-18(27)23-13-1-4-15(26)5-2-13/h1-6,11,26H,7-10,12H2,(H,22,28)(H,23,27)

InChI Key

UARJRPLTHPPBQM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NCC(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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